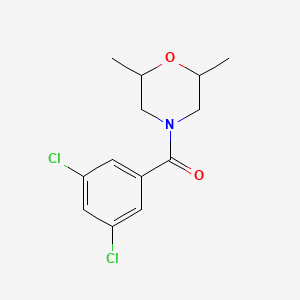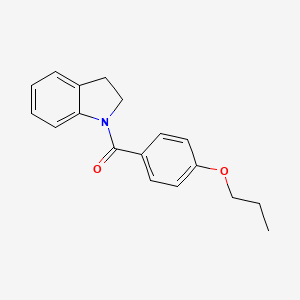
2,3-dihydro-1H-indol-1-yl(4-propoxyphenyl)methanone
概要
説明
2,3-dihydro-1H-indol-1-yl(4-propoxyphenyl)methanone is a synthetic compound that belongs to the indole derivative family. Indole derivatives are significant heterocyclic systems found in natural products and drugs. They play a crucial role in cell biology and have various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-indol-1-yl(4-propoxyphenyl)methanone typically involves the condensation of indole derivatives with appropriate aldehydes or ketones. Common methods include the use of catalysts and specific reaction conditions to facilitate the formation of the desired compound. For example, a solution of 2-chloro acetamide derivatives in dimethylformamide (DMF), indole-3-carbaldehyde oxime, potassium iodide, and potassium carbonate can be refluxed for several hours to obtain the target compound .
Industrial Production Methods
Industrial production methods for indole derivatives often involve scalable and cost-effective synthetic routes. These methods may include the use of commercially available starting materials and optimized reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2,3-dihydro-1H-indol-1-yl(4-propoxyphenyl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the indole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted indole derivatives .
科学的研究の応用
2,3-dihydro-1H-indol-1-yl(4-propoxyphenyl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2,3-dihydro-1H-indol-1-yl(4-propoxyphenyl)methanone involves its interaction with specific molecular targets and pathways. The indole ring system allows the compound to bind with high affinity to multiple receptors, influencing various biological processes. This binding can lead to the modulation of signaling pathways, resulting in the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
Similar compounds to 2,3-dihydro-1H-indol-1-yl(4-propoxyphenyl)methanone include other indole derivatives such as:
- 1H-indole-2-carboxylic acid
- 3-(2-bromoethyl)-1H-indole
- 5-methoxy-2-methyl-1H-indole
Uniqueness
What sets this compound apart from other indole derivatives is its unique substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
2,3-dihydroindol-1-yl-(4-propoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO2/c1-2-13-21-16-9-7-15(8-10-16)18(20)19-12-11-14-5-3-4-6-17(14)19/h3-10H,2,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYJSBUCEGYVYHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


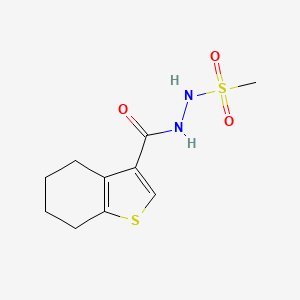
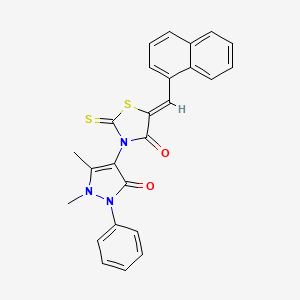
![1-(2-{1-[(2-fluorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-1-yl)ethan-1-one](/img/structure/B4557368.png)
![N~4~-[4-CHLORO-1-(2,4-DICHLOROBENZYL)-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4557371.png)
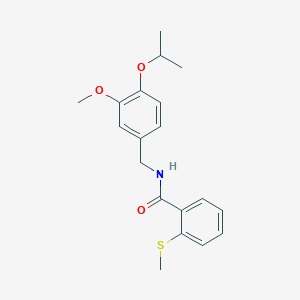
![N-{2-[2-(2-ACETAMIDOETHOXY)-4-[4-(2-OXOPYRROLIDIN-1-YL)BENZENESULFONAMIDO]PHENOXY]ETHYL}ACETAMIDE](/img/structure/B4557374.png)
![6-[4-(3-Chlorophenyl)piperazin-1-yl][1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B4557380.png)
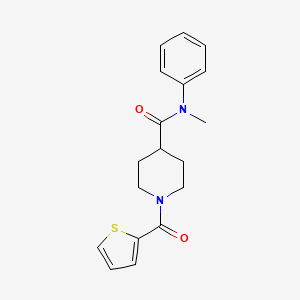
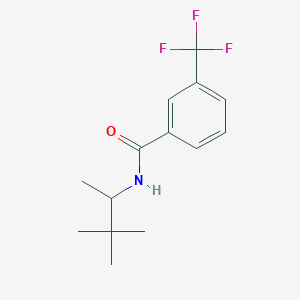
![N-benzyl-2-[4-(cyclohexylsulfamoyl)phenoxy]acetamide](/img/structure/B4557395.png)
![3-methoxy-N-{3-[(3-methoxypropyl)amino]-3-oxopropyl}benzamide](/img/structure/B4557399.png)
![1-{3-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]PROPYL}-1,3-DIHYDRO-2H-1,3-BENZIMIDAZOL-2-ONE](/img/structure/B4557410.png)
![N-[3-CARBAMOYL-4-(4-FLUOROPHENYL)-5-METHYL-2-THIENYL]-3,5-DIMETHYL-4-ISOXAZOLECARBOXAMIDE](/img/structure/B4557434.png)
